3,8-Dihydroxy-2H-1-benzopyran-2-one
Description
3,8-Dihydroxy-2H-1-benzopyran-2-one, also known as Rottlerin, is a protein kinase Cδ (PKCδ) inhibitor. It acts as an uncoupler of mitochondrial respiration from oxidative phosphorylation and has antitumor, autophagy, anti-proliferative, anti-metastasis, and anti-invasive properties .
Synthesis Analysis
The synthesis of this compound involves the use of 2,4,6-trihydroxytoluene (methylphloroglucinol). The reaction of this compound with 2-aryl-3-oxobutanenitriles was carried out in a mixture of glacial acetic acid and concentrated sulfuric acid at room temperature for 24 hours, obtaining iminium salts. The hydrolysis of these salts to the corresponding benzopyran-2-ones was performed by procedures at prolonged boiling in 10% sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving this compound include the synthesis from 2,4,6-trihydroxytoluene (methylphloroglucinol) and the subsequent transformations to produce bromo and acyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For example, one of its derivatives has a melting point of 95 °C .Future Directions
Properties
IUPAC Name |
3,8-dihydroxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)9(12)13-8(5)6/h1-4,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKVQGBROCXRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573735 | |
Record name | 3,8-Dihydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22132-00-9 | |
Record name | 3,8-Dihydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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